molecular formula C10H8O2 B1313582 3-Phenoxyfuran CAS No. 63285-86-9

3-Phenoxyfuran

Cat. No. B1313582
CAS RN: 63285-86-9
M. Wt: 160.17 g/mol
InChI Key: NVWFUVMWGOXULH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While specific synthesis methods for 3-Phenoxyfuran were not found, furans are generally important building blocks in organic chemistry . They are found in various natural sources, mostly in plants, algae, and microorganisms . Recent advances in the synthesis of furan compounds have been discussed, with some classical methods being modified and improved, while other new methods have been developed .


Molecular Structure Analysis

The molecular structure of 3-Phenoxyfuran consists of a furan core with a phenoxy group attached in the 3-position. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen . The phenoxy group is a phenol molecule minus a hydrogen atom .


Physical And Chemical Properties Analysis

3-Phenoxyfuran has a molecular formula of C10H8O2 and a molecular weight of 160.17 g/mol . Further physical and chemical properties specific to 3-Phenoxyfuran were not found in the search results.

Scientific Research Applications

Green Chemistry and Catalysis

One study highlights the whole-cell carboxylate reduction for the synthesis of 3-hydroxytyrosol, a phenolic antioxidant beneficial to human health and a valuable building block in pharmaceutical synthesis. This method uses Escherichia coli cells for the reduction process, providing an economical and efficient approach for producing 3-hydroxytyrosol, demonstrating the potential of biocatalysis in green chemistry (Kamila Napora-Wijata et al., 2014).

Photophysical and Photochemical Properties

Research on zinc(II) and chloroindium(III) phthalocyanines substituted with 3,5-bis (trifluoromethyl)phenoxy groups has been conducted to understand their aggregation, photochemical, and photophysical properties. These studies are crucial for applications in photodynamic therapy (PDT) of cancer, where the compounds' properties as photosensitizers were evaluated, showing promising results for future therapeutic applications (Erem Ahmetali et al., 2019).

Dye-Sensitized Solar Cells (DSSCs)

The performance of phenothiazine-based dye-sensitized solar cells (DSSCs) has been investigated with different five-membered heteroaromatic linkers, including furan. The study found that the use of furan as a conjugated linker significantly improves solar energy-to-electricity conversion efficiency by over 24% compared to reference cells. This underscores the critical role of molecular engineering in the development of more efficient solar cells (Se Hun Kim et al., 2011).

Novel Synthesis and Applications

Innovative methods for the synthesis of benzofurans involve palladium-catalyzed cycloisomerization followed by acid-catalyzed allylic isomerization or nucleophilic substitution. Such methods provide pathways to synthesize compounds with potential in medicinal chemistry and materials science, highlighting the versatility of 3-phenoxyfuran derivatives in synthetic chemistry (B. Gabriele et al., 2008).

Future Directions

While specific future directions for 3-Phenoxyfuran were not found in the search results, the field of organic chemistry continues to evolve with new synthetic methods and applications for furan compounds . The development of new materials and the exploration of their properties is a key area of ongoing research .

properties

IUPAC Name

3-phenoxyfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2/c1-2-4-9(5-3-1)12-10-6-7-11-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWFUVMWGOXULH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50493786
Record name 3-Phenoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenoxyfuran

CAS RN

63285-86-9
Record name 3-Phenoxyfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50493786
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Phenoxyfuran
Reactant of Route 2
Reactant of Route 2
3-Phenoxyfuran
Reactant of Route 3
Reactant of Route 3
3-Phenoxyfuran
Reactant of Route 4
Reactant of Route 4
3-Phenoxyfuran
Reactant of Route 5
Reactant of Route 5
3-Phenoxyfuran
Reactant of Route 6
Reactant of Route 6
3-Phenoxyfuran

Citations

For This Compound
2
Citations
RE Lutz - Journal of the American Chemical Society, 1929 - ACS Publications
1/„) For the temperature Ta-352.38, we find Ly= 5022 cal. B. Isodurene.—The data for thefreezing points cover the range from 100 to 92% isodurene with a maximum depression of the …
Number of citations: 15 pubs.acs.org
JR Shanklin - 1972 - search.proquest.com
… The phenoxy analog (R = Ph), on the other hand, afforded both a-phenoxydibenzoyI ethane (60!?) and 2,5-diphenyl-3-phenoxyfuran (375?). It has been shown that under these same …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.